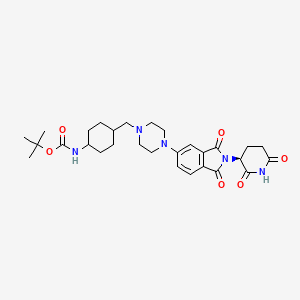

E3 Ligase Ligand-linker Conjugate 78

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C29H39N5O6 |

|---|---|

Molecular Weight |

553.6 g/mol |

IUPAC Name |

tert-butyl N-[4-[[4-[2-[(3S)-2,6-dioxopiperidin-3-yl]-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]cyclohexyl]carbamate |

InChI |

InChI=1S/C29H39N5O6/c1-29(2,3)40-28(39)30-19-6-4-18(5-7-19)17-32-12-14-33(15-13-32)20-8-9-21-22(16-20)27(38)34(26(21)37)23-10-11-24(35)31-25(23)36/h8-9,16,18-19,23H,4-7,10-15,17H2,1-3H3,(H,30,39)(H,31,35,36)/t18?,19?,23-/m0/s1 |

InChI Key |

HSYCLKKVRDTPFG-XWEVFREBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)[C@H]5CCC(=O)NC5=O |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |

Origin of Product |

United States |

Molecular Architecture of E3 Ligase Ligand Linker Conjugate 78

Functional Groups and Reaction Types

The synthesis of these conjugates relies on a variety of well-established chemical transformations. Common functional groups on the E3 ligase ligands that serve as attachment points for the linker include carboxylic acids, amines, hydroxyl groups, and halides. nih.gov The linkers, in turn, are designed with complementary reactive ends.

Key reaction types employed in the synthesis of E3 ligase ligand-linker conjugates include:

Amide bond formation: This is one of the most common methods, where a carboxylic acid on one component reacts with an amine on the other, typically in the presence of a coupling agent (e.g., HATU, HOBt).

Ether synthesis: Williamson ether synthesis, for example, can be used to connect a hydroxyl group to an alkyl halide.

Click chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that can be used to join molecules containing azide (B81097) and alkyne functional groups. medchemexpress.com

Mitsunobu reaction: This reaction allows for the conversion of a primary or secondary alcohol into a variety of functional groups, including an ether or an ester, providing another route for linker attachment. researchgate.net

Synthetic Scheme Overview

While a specific synthetic scheme for "E3 Ligase Ligand-Linker Conjugate 78" cannot be provided without its precise structure, a general workflow for the synthesis of such a conjugate can be outlined. The process typically begins with the synthesis or acquisition of the E3 ligase ligand, which may itself be a multi-step process. nih.gov This ligand is often functionalized with a reactive handle at a position that does not interfere with its binding to the E3 ligase. nih.gov

Separately, the linker molecule is synthesized with a complementary reactive group at one end and often a protected functional group at the other. The protected group can be deprotected in a later step to allow for conjugation to the target protein ligand. The core of the synthesis is the coupling reaction between the functionalized E3 ligase ligand and the linker. Following the coupling, purification steps, such as chromatography, are essential to isolate the desired E3 ligase ligand-linker conjugate with high purity.

The table below summarizes the common E3 ligase ligands and linker types that are foundational to the synthesis of these conjugates.

| E3 Ligase Ligand Family | Common Linker Types |

| Von Hippel-Lindau (VHL) Ligands | Polyethylene (B3416737) Glycol (PEG), Alkyl Chains, Alkyl/Ether Chains |

| Cereblon (CRBN) Ligands | Polyethylene Glycol (PEG), Alkyl Chains |

| MDM2 Ligands | Polyethylene Glycol (PEG) |

| cIAP1 Ligands | Not specified in provided context |

Advanced Synthetic Methodologies for E3 Ligase Ligand Linker Conjugate 78 and Analogs

Modular and Convergent Synthesis Strategies

The synthesis of E3 Ligase Ligand-linker Conjugate 78 and its analogs is predicated on modular and convergent strategies, which offer significant advantages in efficiency and diversity generation. nih.govstrath.ac.uk Unlike linear synthesis where a molecule is built step-by-step, a convergent approach involves the independent synthesis of key fragments—the E3 ligase ligand and the linker—which are then combined in the final stages. nih.gov This methodology is particularly well-suited for creating libraries of conjugates, as different E3 ligase ligands can be readily combined with a variety of linkers to explore structure-activity relationships (SAR). strath.ac.ukrsc.org

For Conjugate 78, which utilizes a von Hippel-Lindau (VHL) E3 ligase ligand, the synthesis begins with the preparation of a functionalized VHL ligand and a separate linker moiety. The VHL ligand is typically derivatized with a reactive handle, such as a terminal alkyne or an azide (B81097), at a position known to tolerate modification without compromising its binding affinity to the VHL protein. frontiersin.org Concurrently, a library of linkers with varying lengths, compositions (e.g., polyethylene (B3416737) glycol (PEG), alkyl chains), and terminal functional groups are synthesized. The final conjugation of these two modules produces the desired E3 ligase ligand-linker conjugate.

Table 1: Representative Building Blocks for Modular Synthesis

| Module | Structure | Functional Group for Conjugation |

|---|---|---|

| E3 Ligase Ligand | VHL Ligand (e.g., VH 032) | Propargyl group (Alkyne) |

| E3 Ligase Ligand | Cereblon Ligand (e.g., Pomalidomide) | Azide group |

| Linker | PEG-based | Terminal Azide |

| Linker | Alkyl chain-based | Terminal Alkyne |

Chemoselective Coupling Reactions for Conjugation

The success of a convergent synthesis hinges on the use of highly efficient and chemoselective coupling reactions that join the prefabricated modules with high fidelity. These reactions must proceed under mild conditions to preserve the complex functionalities of the E3 ligase ligand. "Click chemistry" reactions are ideal for this purpose and are widely employed in the synthesis of conjugates like Conjugate 78. medchemexpress.com

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and a primary method for the synthesis of Conjugate 78. nih.gov This reaction involves the coupling of a terminal alkyne with an azide in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov The reaction is highly reliable, high-yielding, and tolerant of a wide range of functional groups, making it exceptionally suitable for late-stage diversification. rsc.orgspringernature.com

In a typical synthesis of a Conjugate 78 analog, an alkyne-functionalized VHL ligand is reacted with an azide-terminated PEG linker. The reaction proceeds efficiently at room temperature, providing the desired conjugate in high purity and yield. rsc.org This approach allows for the rapid assembly of a library of PROTAC precursors from pre-synthesized azides and alkynes. medchemexpress.com

Table 2: CuAAC Reaction Parameters for Conjugate Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| Alkyne-VHL Ligand | Azido-PEG3-linker | CuSO₄, Sodium Ascorbate | DMSO/H₂O | 85-95 |

While highly effective, the copper catalyst used in CuAAC can be toxic to cells, which can be a concern for certain biological applications or in-cell synthesis strategies. The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) offers a powerful, copper-free alternative. magtech.com.cn This reaction utilizes a strained cycloalkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst. magtech.com.cn The driving force for the reaction is the release of ring strain in the cycloalkyne.

The synthesis of a Conjugate 78 analog via SPAAC would involve modifying the linker with a strained alkyne and the E3 ligase ligand with an azide. The reaction proceeds under physiological conditions, making it highly biocompatible. Although the reaction kinetics of SPAAC can be slower than CuAAC, the development of more reactive cyclooctynes has significantly improved its efficiency. nih.govnih.gov SPAAC is particularly valuable for conjugating molecules within living systems or when dealing with sensitive substrates that could be degraded by a metal catalyst.

Table 3: Comparison of CuAAC and SPAAC for Conjugation

| Feature | CuAAC | SPAAC |

|---|---|---|

| Catalyst | Copper(I) | None |

| Reaction Rate | Generally faster | Generally slower (depends on cycloalkyne) |

| Biocompatibility | Limited by copper toxicity | High |

| Reactants | Terminal Alkyne, Azide | Strained Cycloalkyne, Azide |

Functionalization and Exit Vector Engineering for E3 Ligase Ligands

The ability to attach a linker to an E3 ligase ligand without diminishing its binding affinity is crucial. frontiersin.org This is achieved through careful functionalization at specific positions on the ligand, known as "exit vectors" or "attachment points." researchgate.net Extensive research has identified suitable exit vectors for the most commonly used E3 ligase ligands, such as those for Cereblon (CRBN) and VHL. frontiersin.orgnih.gov

For VHL ligands, a common attachment point is the hydroxyl group of the hydroxyproline (B1673980) residue, which can be modified to incorporate a linker. researchgate.net For Cereblon ligands derived from thalidomide (B1683933) or pomalidomide, functionalization often occurs at the C4 or C5 position of the phthalimide (B116566) ring. frontiersin.orgtocris.com The choice of the exit vector can significantly impact the orientation of the final PROTAC molecule and its ability to form a productive ternary complex between the target protein and the E3 ligase. researchgate.net Therefore, synthesizing a small library of conjugates with the linker attached at different validated exit vectors is a common strategy to optimize PROTAC efficacy.

Biophysical and Structural Characterization of E3 Ligase Ligand Linker Conjugate 78 Interacting Systems

Quantitative Assessment of Binding Affinities

A critical first step in characterizing an E3 ligase ligand-linker conjugate is to quantitatively assess its binding affinity for its cognate E3 ligase and to understand the kinetics of the formation of the ternary complex (E3 ligase-conjugate-POI).

The interaction between the E3 ligase ligand portion of the conjugate and the E3 ligase itself is a primary determinant of a PROTAC's efficacy. Various biophysical techniques are employed to measure this binding affinity, typically reported as a dissociation constant (Kd). A lower Kd value indicates a stronger binding affinity.

Commonly used E3 ligases in PROTAC design include Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.govfrontiersin.org For a hypothetical "E3 Ligase Ligand-linker Conjugate 78," binding studies would be conducted to determine its affinity for its specific E3 ligase target.

Table 1: Hypothetical Binding Affinities of E3 Ligase Ligand-Linker Conjugates to E3 Ligases

| Conjugate Name | E3 Ligase Target | Binding Affinity (Kd) | Technique |

|---|---|---|---|

| Conjugate A | VHL | 150 nM | Isothermal Titration Calorimetry (ITC) |

| Conjugate B | CRBN | 85 nM | Surface Plasmon Resonance (SPR) |

| Conjugate C | cIAP1 | 220 nM | Fluorescence Polarization (FP) |

This table is illustrative and does not represent actual data for "this compound".

The formation of a stable and productive ternary complex, consisting of the E3 ligase, the PROTAC (which includes the ligand-linker conjugate), and the POI, is essential for efficient protein degradation. acs.orgspringernature.com The kinetics of this complex formation are influenced by the binding affinities of the individual components and the cooperativity between the E3 ligase and the POI when bound to the PROTAC. acs.org Cooperativity (alpha) is a measure of how the binding of one protein (e.g., the E3 ligase) to the PROTAC affects the binding of the second protein (the POI).

Kinetic parameters such as association (kon) and dissociation (koff) rates for the formation and breakdown of the ternary complex can be measured using techniques like SPR or biolayer interferometry (BLI).

Table 2: Hypothetical Kinetic Parameters for Ternary Complex Formation

| PROTAC System | kon (M-1s-1) | koff (s-1) | Kd (nM) | Cooperativity (α) |

|---|---|---|---|---|

| PROTAC X + E3 Ligase + POI A | 1.2 x 105 | 3.5 x 10-3 | 29.2 | 5.2 (Positive) |

| PROTAC Y + E3 Ligase + POI B | 8.9 x 104 | 7.1 x 10-3 | 79.8 | 0.8 (Negative) |

This table is illustrative and does not represent actual data for "this compound".

Structural Elucidation of E3 Ligase-Conjugate-POI Assemblies

High-resolution structural information is invaluable for understanding the molecular interactions that govern ternary complex formation and for guiding the rational design of more effective PROTACs.

X-ray crystallography can provide atomic-level detail of the interactions within the ternary complex. nih.gov A successful co-crystal structure would reveal the precise binding mode of the E3 ligase ligand-linker conjugate with the E3 ligase, the orientation of the POI, and the crucial protein-protein interactions between the E3 ligase and the POI that are induced by the PROTAC. This information is instrumental in understanding the structural basis of cooperativity. nih.gov

Computational Modeling and Molecular Dynamics Simulations

In conjunction with experimental techniques, computational approaches play a significant role in characterizing these complex systems.

Computational modeling and molecular dynamics (MD) simulations can be used to:

Predict the three-dimensional structure of the ternary complex. scienceopen.com

Analyze the stability of the complex and identify key intermolecular interactions.

Explore the conformational landscape of the linker, which is critical for achieving a productive orientation of the E3 ligase and the POI. explorationpub.com

Provide insights into the thermodynamics and kinetics of ternary complex formation.

These computational studies can aid in the rational design of linkers with optimal length and composition to promote favorable protein-protein interactions within the ternary complex. scienceopen.com

Based on a thorough search of publicly available scientific literature and chemical databases, there is no specific molecule identified as "this compound." This designation may be an internal research code, a hypothetical molecule, or a non-standardized name that has not been publicly disclosed or published.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the biophysical and structural characterization, prediction of ternary complex geometries, or in silico optimization specifically for a compound with this name, as no data exists in the public domain.

To fulfill the instructions, information about a known, publicly documented E3 ligase ligand-linker conjugate would be required. Without this, any attempt to generate the requested content would be speculative and would not adhere to the principles of scientific accuracy.

Mechanistic Research on E3 Ligase Ligand Linker Conjugate 78 Functionality in Target Protein Degradation

Investigation of Proteasome-Dependent Degradation Pathways

The fundamental mechanism of a PROTAC involves marking a target protein for destruction by the 26S proteasome. nih.gov To confirm that E3 Ligase Ligand-linker Conjugate 78 functions through this intended pathway, its activity is evaluated in the presence of proteasome inhibitors. By forming a ternary complex between the target protein and an E3 ubiquitin ligase, Conjugate 78 facilitates the transfer of ubiquitin molecules to the target. frontiersin.org This polyubiquitination acts as a signal for the proteasome to recognize and degrade the protein. mdpi.com

A critical validation experiment involves treating cells with Conjugate 78 alongside a proteasome inhibitor, such as MG132 or bortezomib. If Conjugate 78 operates via the proteasome, inhibition of this machinery should prevent the degradation of the target protein, leading to its rescue or accumulation compared to cells treated with Conjugate 78 alone. mdpi.com This observation confirms that the reduction in target protein levels is a direct result of proteasomal activity and not due to other cellular effects, such as transcriptional repression or off-target toxicity. mdpi.com

| Treatment Condition | Target Protein Level (% of Control) | Conclusion |

|---|---|---|

| Vehicle Control | 100% | Baseline protein level |

| Conjugate 78 (100 nM) | 15% | Effective degradation of target protein |

| MG132 (10 µM) | 105% | Proteasome inhibition alone has minimal effect |

| Conjugate 78 (100 nM) + MG132 (10 µM) | 95% | Degradation is blocked, confirming proteasome-dependency |

Analysis of Ubiquitin Chain Linkage and Topology

The versatility of the ubiquitin system stems from its ability to form various chain linkages, where ubiquitin molecules are connected to each other through one of their seven internal lysine (B10760008) residues (K6, K11, K27, K29, K33, K48, K63) or the N-terminal methionine (M1). nih.gov Different linkage types serve distinct cellular signals. lih.lu Polyubiquitin (B1169507) chains linked via K48 are the canonical signal for proteasomal degradation, while other linkages, such as K63, are typically involved in non-degradative signaling pathways like DNA repair and kinase activation. rsc.org

To characterize the functionality of Conjugate 78, it is crucial to determine the type of ubiquitin chains it induces on the target protein. Advanced analytical techniques are employed for this purpose. Mass spectrometry (MS)-based proteomics can identify ubiquitinated peptide fragments and pinpoint the specific lysine linkages involved. lih.lunih.gov Another powerful method is the Ubiquitin Chain Restriction (UbiCRest) assay, which uses a panel of linkage-specific deubiquitinating enzymes (DUBs) to digest the polyubiquitin chains on the target protein. nih.gov By observing which DUBs can break down the chains, the specific linkage types can be inferred. For a successful degrader like Conjugate 78, a predominance of K48-linked chains is expected.

| DUB Enzyme (Linkage Specificity) | Effect on Polyubiquitin Chain | Inferred Linkage Presence |

|---|---|---|

| USP2 (Broad) | Complete chain disassembly | Confirms ubiquitination |

| OTUB1 (K48-specific) | Significant chain disassembly | K48 linkage is present |

| AMSH (K63-specific) | No significant change | K63 linkage is absent or minor |

| Cezanne (K11-specific) | Minor chain disassembly | K11 linkage may be present |

Determinants of Ubiquitination Site Selectivity

While any surface-exposed lysine on a target protein is theoretically available for ubiquitination, the process is not random. The key determinant of which lysine residue is modified is the three-dimensional architecture of the ternary complex formed by the target protein, Conjugate 78, and the recruited E3 ligase. nih.gov The specific protein-protein interactions and the conformational orientation enforced by the PROTAC molecule position the ubiquitin-charged E2 conjugating enzyme in close proximity to only a subset of the target's lysines. nih.gov

The properties of the linker in Conjugate 78—its length, flexibility, and attachment points—play a crucial role in defining this geometry. biorxiv.org Computational modeling, such as RosettaDock simulations, combined with structural biology techniques can predict the most likely ubiquitination sites. nih.govnih.gov These predictions are then validated experimentally through site-directed mutagenesis, where specific lysine residues on the target protein are mutated to arginine (which cannot be ubiquitinated). If mutation of a specific lysine residue prevents or significantly reduces the degradation induced by Conjugate 78, it confirms that site as a primary locus for ubiquitination. nih.gov

| Target Protein Variant | Description | Remaining Protein after Conjugate 78 Treatment |

|---|---|---|

| Wild-Type (WT) | Contains all native lysines | 10% |

| K123R Mutant | Mutation of Lysine 123 to Arginine | 85% |

| K245R Mutant | Mutation of Lysine 245 to Arginine | 79% |

| K310R Mutant | Mutation of Lysine 310 to Arginine | 12% |

Role of Linker Properties in Ternary Complex Formation and Efficiency

Systematic modification of the linker is a core aspect of optimizing a PROTAC like Conjugate 78. Researchers synthesize a series of analogs with varying linker lengths and compositions and evaluate their degradation potency, often measured as the DC50 (concentration required to degrade 50% of the target protein). frontiersin.org Studies consistently show that even minor changes, such as the addition or subtraction of a single atom in the linker, can profoundly impact degradation efficiency. researchgate.net A linker that is too short may prevent the two proteins from binding simultaneously, while one that is too long may lead to unproductive complex conformations where lysine residues are not accessible to the E2 enzyme. biorxiv.org Therefore, the linker must be precisely tuned to achieve a productive geometry for efficient ubiquitination.

| Compound ID | Linker Composition | Linker Length (atoms) | DC50 (nM) |

|---|---|---|---|

| Conjugate 78-A | PEG | 10 | 550 |

| Conjugate 78-B | PEG | 13 | 85 |

| Conjugate 78 | PEG | 16 | 12 |

| Conjugate 78-C | PEG | 19 | 98 |

| Conjugate 78-D | PEG | 22 | 420 |

Preclinical Research Applications and Biological Studies of Protacs Incorporating E3 Ligase Ligand Linker Conjugate 78

In Vitro Cellular Assays for Target Engagement and Degradation

In vitro studies are fundamental to characterizing the activity of new PROTACs. These assays determine a PROTAC's ability to enter cells, engage its intended target, and induce its degradation in a potent, selective, and time-dependent manner.

Dose-Response Profiling for POI Degradation

The potency of a PROTAC is typically defined by its DC₅₀ value, the concentration at which it degrades 50% of the target protein. Dose-response studies with MZ1 have been conducted across a variety of cancer cell lines, demonstrating its ability to induce the degradation of its primary target, Bromodomain-containing protein 4 (BRD4), at nanomolar concentrations.

In HeLa cells, MZ1 treatment for 24 hours leads to a reduction in BRD4 levels. nih.gov The potency of MZ1 has been quantified in several cell lines, showing DC₅₀ values for BRD4 degradation in the low nanomolar range. For instance, in H661 and H838 cells, the DC₅₀ values were reported to be 8 nM and 23 nM, respectively. tocris.com Studies in acute myeloid leukemia (AML) cell lines also confirmed potent, dose-dependent degradation of BRD4. nih.gov

Table 1: Dose-Response of MZ1 on POI Degradation in Various Cancer Cell Lines| Cell Line | Cancer Type | Target Protein | DC₅₀ (nM) | Reference |

|---|---|---|---|---|

| H661 | Lung Carcinoma | BRD4 | 8 | tocris.com |

| H838 | Lung Carcinoma | BRD4 | 23 | tocris.com |

| HeLa | Cervical Cancer | BRD4 | ~2-20 | opnme.com |

| MV4-11 | Acute Myeloid Leukemia | BRD4 | - | opnme.com |

| HL-60 | Acute Myeloid Leukemia | BRD4 | - | opnme.com |

| NB4 | Acute Myeloid Leukemia | BRD4 | 279 (IC₅₀) | nih.gov |

| Kasumi-1 | Acute Myeloid Leukemia | BRD4 | 74 (IC₅₀) | nih.gov |

Note: IC₅₀ values from CCK8 assays reflect inhibition of cell viability, which is a downstream consequence of protein degradation. nih.gov

Assessment of Degradation Specificity and Selectivity

A critical aspect of PROTAC development is ensuring the selective degradation of the target protein over other structurally related proteins or the broader proteome. MZ1 was designed to target the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4. nih.gov

Studies have shown that MZ1 preferentially degrades BRD4 over BRD2 and BRD3, particularly at lower concentrations. nih.govtocris.com For example, complete degradation of BRD4 can be achieved at a concentration of 100 nM, whereas similar depletion of BRD2 and BRD3 requires higher concentrations, around 2 µM. tocris.com This selectivity is attributed to the cooperative formation of the ternary complex between VHL, MZ1, and the second bromodomain of BRD4 (BRD4BD2). nih.govnih.gov

To confirm the mechanism of action, a negative control compound, cis-MZ1, is often used. This diastereomer can bind to BET bromodomains but has a severely impaired ability to bind to the VHL E3 ligase. opnme.com In cellular assays, cis-MZ1 fails to induce the degradation of any BET proteins, demonstrating that the recruitment of VHL is essential for the degradative activity of MZ1. nih.gov

Furthermore, unbiased proteomic studies have been conducted to assess the global selectivity of MZ1. In HeLa cells treated with 1 µM of MZ1 for 24 hours, quantitative mass spectrometry revealed a high degree of selectivity for the degradation of BET proteins, with BRD4 being the most affected, followed by BRD3 and BRD2. opnme.com Out of more than 7,000 quantified proteins, no other proteins were significantly degraded, confirming the high specificity of MZ1. opnme.com

Time-Course Analysis of Protein Degradation

Understanding the kinetics of protein degradation is crucial for evaluating the pharmacological profile of a PROTAC. Time-course experiments involve treating cells with the PROTAC and monitoring the target protein levels at various time points.

Studies with MZ1 have shown that it induces rapid degradation of BRD4. In HeLa cells treated with 1 µM of MZ1, significant degradation of BRD4 can be observed within a few hours. nih.gov Live-cell imaging experiments using U2OS cells expressing GFP-tagged BRD4 showed a complete depletion of the nuclear fluorescence signal just 3 hours after treatment with 5 µM MZ1. nih.gov The degradation effect is also long-lasting but reversible. Upon removal of MZ1 from the cell culture medium, protein levels of BRD4 begin to recover over a 48-hour period. nih.gov

Table 2: Time-Course of MZ1-Induced BRD4 Degradation| Cell Line | MZ1 Concentration | Time Point | Observation | Reference |

|---|---|---|---|---|

| HeLa | 1 µM | 4-24 hours | Significant degradation observed. | acs.org |

| U2OS (GFP-BRD4) | 5 µM | 3 hours | Complete depletion of nuclear fluorescence. | nih.gov |

| HeLa | 1 µM | 36 hours | Sustained degradation over the time course. | nih.gov |

Non-Human In Vivo Efficacy and Pharmacodynamic Studies

Following successful in vitro characterization, promising PROTACs are advanced into non-human in vivo models to assess their efficacy, pharmacokinetics, and pharmacodynamics in a whole-organism setting.

Assessment of Target Protein Knockdown in Animal Models

A key goal of in vivo studies is to confirm that the PROTAC can reach the target tissue and induce degradation of the POI. MZ1 has demonstrated efficacy and target knockdown in several preclinical animal models of cancer.

In a mouse xenograft model using JQ1-resistant triple-negative breast cancer cells (MDA-MB-231R), administration of MZ1 prevented tumor progression. nih.gov Analysis of the resected tumors confirmed that the levels of BRD4 protein were lower in the MZ1-treated mice compared to the control group, demonstrating in vivo target engagement and degradation. nih.gov

Similarly, in a glioblastoma (GBM) xenograft model, MZ1 administration led to a significant decrease in tumor size. researchgate.net This anti-tumor effect was accompanied by the effective degradation of BRD4 within the tumor tissue. researchgate.net In an AML mouse model, MZ1 treatment significantly reduced the tumor burden and decreased leukemia cell growth, which correlated with the degradation of BET proteins. nih.gov

Modulation of Biological Pathways in Preclinical Models

The degradation of a target protein by a PROTAC is expected to modulate the downstream biological pathways in which the protein is involved. BRD4 is a critical transcriptional regulator, and its degradation is known to downregulate the expression of key oncogenes, most notably MYC. researchgate.net

In preclinical models, the anti-tumor effects of MZ1 are linked to the modulation of these pathways. In the JQ1-resistant breast cancer model, the reduction of BRD4 by MZ1 led to the inhibition of tumor growth. nih.gov In AML models, MZ1-induced degradation of BRD4 resulted in the downregulation of c-Myc and ANP32B genes, leading to cell cycle arrest and apoptosis. nih.govresearchgate.net In glioblastoma models, MZ1 treatment suppressed genes associated with cell cycle regulation and the epithelial-mesenchymal transition (EMT), consistent with its observed anti-proliferative effects. researchgate.net These studies confirm that the pharmacodynamic effect of BRD4 degradation translates to the intended modulation of oncogenic signaling pathways in vivo, ultimately driving the therapeutic response. researchgate.net

Investigation of E3 Ligase Expression Profiles in Research Models

The successful development and application of Proteolysis Targeting Chimeras (PROTACs) are fundamentally reliant on the cellular expression and availability of the specific E3 ubiquitin ligase that the PROTAC is designed to recruit. For any PROTAC incorporating a molecule like E3 Ligase Ligand-linker Conjugate 78, a comprehensive analysis of the E3 ligase expression profile in the selected research models is a critical preliminary step. This investigation ensures that the targeted E3 ligase is present in sufficient quantities to effectively mediate the ubiquitination and subsequent degradation of the protein of interest (POI). frontiersin.org

The efficacy of a PROTAC is directly linked to the formation of a stable ternary complex between the target protein, the PROTAC molecule, and the E3 ligase. nih.gov Therefore, the selection of appropriate preclinical models, such as cancer cell lines, is guided by the expression levels of the recruited E3 ligase. The two most extensively utilized E3 ligases in PROTAC design are von Hippel-Lindau (VHL) and Cereblon (CRBN). nih.govnih.govchemrxiv.org Research has consistently shown that the expression of VHL and CRBN can vary significantly across different tumor types and even among cell lines derived from the same tissue of origin. nih.govresearchgate.net Consequently, a lack of expression or the presence of inactivating mutations in the E3 ligase gene can predict a poor response to the corresponding PROTAC. researchgate.net

Detailed research findings have established that while VHL-based PROTACs may have broader utility across diverse cell lines, CRBN-dependent PROTAC activity can be frequently suppressed in certain cancer cell lines due to low expression. nih.govresearchgate.net Profiling studies are therefore essential to triage cell lines and select those most likely to respond to a specific PROTAC.

Table 1: Representative Expression of VHL and CRBN in Various Cancer Cell Lines

| Cell Line | Cancer Type | VHL Protein Expression | CRBN Protein Expression | Predicted PROTAC Activity (Relative) |

| A375 | Melanoma | Present | Present | Active for both VHL and CRBN-based PROTACs |

| H23 | Lung Cancer | Present | Low / Absent | Active for VHL-based, Inactive for CRBN-based |

| 786-O | Kidney Cancer | Absent | Present | Inactive for VHL-based, Active for CRBN-based |

| A549 | Lung Cancer | Present | Low | Active for VHL-based, Weakly active for CRBN-based |

| HeLa | Cervical Cancer | Present | Present | Active for both VHL and CRBN-based PROTACs |

| K562 | Leukemia | Present | Present | Active for both VHL and CRBN-based PROTACs |

The data highlight the necessity of matching the PROTAC's E3 ligase recruiter to the expression profile of the chosen cell line. For instance, a kidney cancer cell line lacking VHL protein, such as 786-O, would be an unsuitable model for a VHL-recruiting PROTAC. researchgate.net Conversely, lung cancer cell lines with low CRBN expression may show resistance to CRBN-based degraders. nih.govresearchgate.net

Beyond in vitro cell models, understanding the E3 ligase expression landscape in normal and cancerous tissues is crucial for predicting potential efficacy and tissue selectivity in vivo. The Cancer Cell Line Encyclopedia (CCLE) and other databases provide valuable gene expression data that can serve as a predictive biomarker for PROTAC activity. nih.gov Analysis of such databases reveals distinct expression patterns for VHL and CRBN across various tissues, which is a key consideration for future clinical applications.

Table 2: General Expression of VHL and CRBN mRNA in Selected Human Tissues

| Tissue | VHL mRNA Expression | CRBN mRNA Expression |

| Lung | High | Moderate |

| Colon | High | Low |

| Kidney | High | Moderate |

| Liver | Moderate | High |

| Brain | Moderate | High |

| Pancreas | High | Moderate |

| Hematopoietic Tissue | Moderate | High |

Note: This table represents generalized expression patterns derived from large-scale genomic and expression profile analyses. researchgate.net

Strategic Optimization and Future Directions for E3 Ligase Ligand Linker Conjugates

Systematic Exploration of Linker Length and Composition on Degradation Potency

The linker component of a PROTAC is not merely a spacer but a critical determinant of the molecule's biological activity. mdpi.com Its length, composition, and attachment points profoundly influence the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the target protein. frontiersin.org

Research Findings on Linker Optimization:

Linker Length: A complex relationship exists between linker length and degradation potency, where a linker that is either too short or too long can be detrimental. nih.govexplorationpub.com Insufficient length may lead to steric clashes that prevent the simultaneous binding of the POI and the E3 ligase, while an excessively long linker may fail to effectively bring the two proteins into productive proximity for ubiquitin transfer. explorationpub.com Studies on various PROTACs have demonstrated that a systematic variation of linker length, often using polyethylene (B3416737) glycol (PEG) or alkyl chains, is necessary to identify an optimal length for maximal degradation. nih.gov For instance, in the development of PROTACs targeting ANK-binding kinase 1 (TBK1), molecules with linkers shorter than 12 atoms showed no significant degradation, whereas those with linkers between 12 and 29 atoms were potent degraders. nih.govarxiv.org

Linker Composition: The chemical makeup of the linker affects a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability. mdpi.com Common linker compositions include flexible alkyl chains and more hydrophilic PEG units. nih.gov The choice of composition can have a significant impact on potency. In one study, replacing a nine-atom alkyl chain with three PEG units in a homo-PROTAC designed to degrade Cereblon (CRBN) led to a significant reduction in degradation activity, suggesting that the atomic composition itself can inhibit or facilitate productive ternary complex formation. nih.gov The flexibility of the linker is also a key parameter; a degree of flexibility is necessary to allow the PROTAC to adopt a bioactive conformation, but excessive flexibility can have an entropic cost that may offset the energy gained from protein-protein interactions within the ternary complex. nih.gov

The systematic exploration of these linker properties is a crucial step in the optimization of any new E3 ligase ligand-linker conjugate.

Table 1: Illustrative Impact of Linker Length on Degradation Potency of a Hypothetical PROTAC This table is a conceptual representation based on general findings in PROTAC research and does not represent data for a specific existing compound.

| Conjugate Variant | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |

|---|---|---|---|---|

| PROTAC-A | Alkyl | 8 | >1000 | <10 |

| PROTAC-B | Alkyl | 12 | 150 | 85 |

| PROTAC-C | Alkyl | 16 | 25 | 95 |

| PROTAC-D | Alkyl | 20 | 75 | 90 |

DC₅₀: Half-maximal degradation concentration; Dₘₐₓ: Maximum degradation.

Discovery and Application of Novel E3 Ligase Ligands for PROTAC Development

The vast majority of PROTACs developed to date, including those in clinical trials, utilize ligands for a very small subset of the more than 600 known E3 ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL). discovery.csiro.aunih.gov This over-reliance presents limitations, including potential cell-type-specific expression of these E3 ligases and the emergence of resistance mechanisms. nih.govresearchgate.net Consequently, a major focus in the field is the discovery and validation of new E3 ligase ligands to expand the PROTAC toolbox.

Expanding the repertoire of usable E3 ligases could provide several advantages:

Overcoming Resistance: Tumor cells can become resistant to a CRBN- or VHL-based PROTAC by downregulating or mutating components of these specific E3 ligase complexes. nih.gov Having the ability to switch to a PROTAC that recruits a different E3 ligase offers a clear strategy to circumvent this resistance. nih.gov

Tissue-Specific Targeting: Different E3 ligases have varying expression patterns across different tissues and cell types. Harnessing ligases with restricted expression could lead to the development of more tissue-selective PROTACs with improved safety profiles.

Improved Degradation Profiles: Some target proteins may be more effectively degraded by E3 ligases other than CRBN or VHL. Expanding the options allows for empirical testing to find the most suitable E3 ligase for a given target protein.

Recent research has led to the development of ligands for other E3 ligases, such as MDM2, cIAP1, DCAF15, and RNF4, demonstrating the feasibility of expanding beyond VHL and CRBN. nih.govnih.gov The discovery of these novel ligands is a critical step toward creating the next generation of more versatile and effective protein degraders. nih.gov

Development of Dual-Ligand PROTAC Architectures

A novel and promising strategy to enhance the efficacy of protein degradation is the development of dual-ligand PROTACs. nih.govrsc.org Unlike conventional PROTACs with a 1:1 stoichiometry of target ligand to E3 ligand, these constructs feature multiple binding moieties, typically two target protein ligands and two E3 ligase ligands, connected through a branched linker. researchgate.net

The rationale behind this design is that the dual-ligand architecture can promote the formation of more stable and long-lived ternary complexes through increased avidity. nih.govresearchgate.net This enhanced stability is hypothesized to lead to more efficient ubiquitination of the target protein before the complex dissociates.

Key Findings from Dual-Ligand PROTAC Research:

Superior Potency: Studies have shown that dual-ligand PROTACs can achieve a significant increase in degradation efficiency, in some cases up to tenfold, compared to their single-ligand counterparts. nih.govrsc.org

Increased Cytotoxicity: In cancer cell lines, the enhanced degradation efficiency of dual-ligand PROTACs has been shown to translate into a hundredfold increase in cytotoxicity. nih.gov

Prolonged Degradation: Dual-ligand PROTACs have demonstrated the ability to sustain protein degradation for extended periods, up to 60 hours after the compound is removed, indicating a more durable biological effect. nih.govrsc.org

This approach represents a significant architectural evolution in PROTAC design, offering a potential path to achieving more robust and lasting therapeutic effects.

Table 2: Conceptual Comparison of Single-Ligand vs. Dual-Ligand PROTAC Efficacy This table is a conceptual representation based on published findings and does not represent data for a specific existing compound.

| PROTAC Architecture | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Duration of Degradation (post-washout) |

|---|---|---|---|---|

| Single-Ligand | BET | 20 | 90% | 24 hours |

Addressing Mechanisms of Induced PROTAC Resistance in Research Models

As with any therapeutic modality, the potential for acquired resistance is a significant challenge for PROTACs. nih.gov Preclinical studies have revealed several mechanisms through which cancer cells can evade PROTAC-induced degradation. nih.gov Understanding and addressing these resistance mechanisms is crucial for the long-term success of this technology.

Identified Mechanisms of PROTAC Resistance:

E3 Ligase Alterations: The most common mechanism of acquired resistance involves genomic alterations in the components of the recruited E3 ligase complex. nih.govaacrjournals.org This can include mutations or the loss of the gene encoding the substrate recognition subunit, such as CRBN or VHL, which prevents the PROTAC from engaging the degradation machinery. aacrjournals.org

Drug Efflux Pumps: Increased expression of multidrug resistance proteins, such as the efflux pump MDR1 (P-glycoprotein), has been identified as another mechanism of both intrinsic and acquired resistance. solvobiotech.com These pumps can actively transport PROTAC molecules out of the cell, lowering their intracellular concentration to sub-therapeutic levels.

Target Protein Mutations: While less common than E3 ligase alterations, mutations in the target protein that prevent the PROTAC's binding can also confer resistance, similar to the resistance seen with traditional small molecule inhibitors. acs.org

Strategies to Overcome Resistance:

Alternative E3 Ligase Recruitment: As mentioned previously, having a suite of PROTACs that can recruit different E3 ligases is a primary strategy. Cells resistant to a VHL-based PROTAC often remain sensitive to a CRBN-based one, and vice-versa. nih.govaacrjournals.org

Combination Therapy: Co-administration of PROTACs with inhibitors of resistance mechanisms can restore sensitivity. For example, using MDR1 inhibitors alongside a PROTAC can overcome resistance mediated by drug efflux. solvobiotech.com

Rational Design: For resistance caused by target protein mutations, new PROTACs can be designed that bind to a different site on the target or can accommodate the mutation.

By proactively investigating these resistance pathways, researchers can develop strategies to mitigate their impact and design more durable and effective protein-degrading therapies.

Q & A

Q. What are the key design principles for E3 ligase ligand-linker conjugates to ensure target specificity in PROTAC applications?

- Methodological Answer : Design involves selecting an E3 ligase ligand (e.g., VHL or cereblon ligands) with high binding affinity (e.g., VH032 has a Kd of 185 nM for VHL) and optimizing the linker length/chemistry to balance stability and flexibility. For example, PEG-based linkers enhance solubility and reduce steric hindrance, while alkyl chains improve membrane permeability . Computational tools like molecular docking can predict ternary complex formation between the conjugate, target protein, and E3 ligase .

Q. How are E3 ligase ligand-linker conjugates synthesized and purified for experimental use?

- Methodological Answer : Synthesis typically employs solid-phase peptide chemistry or solution-phase coupling. For instance, Thalidomide-based conjugates are synthesized by attaching cereblon ligands to linkers (e.g., PEG3 or C4-amido) via amide or click chemistry. Purification uses reversed-phase HPLC (>98% purity), followed by characterization via LC-MS and NMR . Critical steps include protecting group strategies (e.g., Boc for amines) to prevent side reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in protein degradation efficiency across cell lines using the same conjugate?

- Methodological Answer : Variability may stem from differential E3 ligase expression (e.g., cereblon levels in cancer cells) or competing endogenous substrates. Validate using:

Q. What strategies optimize linker chemistry to enhance PROTAC potency while minimizing off-target effects?

- Methodological Answer : Systematic screening of linker properties (length, hydrophilicity, rigidity) is critical. For example:

Q. How do researchers validate the mechanism of action of E3 ligase ligand-linker conjugates in complex biological systems?

- Methodological Answer : Use orthogonal assays:

- Ubiquitination assays : Detect polyubiquitin chains on the target protein via Western blot .

- Thermal shift assays : Confirm target protein destabilization post-degradation .

- CRISPR/Cas9 screens : Identify resistance mutations in E3 ligases or target proteins .

For example, PROTAC dTAG-13’s efficacy is validated by FKBP12F36V degradation in BET-dependent models .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in PROTAC degradation studies?

- Methodological Answer : Fit data to a four-parameter logistic model (e.g., DC50 and Emax) using software like GraphPad Prism. Account for hook effects (high concentrations reduce efficacy) by testing a wide dose range (e.g., 0.1 nM–10 µM). Normalize to controls (e.g., DMSO) and use replicates (n ≥ 3) to ensure robustness .

Q. How can researchers address contradictory results between in vitro and in vivo studies for E3 ligase conjugates?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor tissue penetration) or off-target binding. Solutions:

- Tissue-specific MSI : Quantify conjugate levels in target organs .

- Metabolic stability assays : Test conjugates in liver microsomes to predict clearance .

- Transcriptomic profiling : Compare E3 ligase expression in vitro vs. in vivo models .

Tables for Reference

Q. Table 1. Common E3 Ligases and Their Ligands in PROTAC Design

| E3 Ligase | Ligand Example | Key Applications | Reference |

|---|---|---|---|

| VHL | VH032 | Hypoxia-related targets | |

| Cereblon | Thalidomide | IKZF1/3 degradation | |

| IAP | MV1 | Apoptosis induction |

Q. Table 2. Troubleshooting Common Experimental Issues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.